1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine 1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine PE(16:0/16:0) is a metabolite found in Escherichia coli (strain K12, MG1655).
Brand Name: Vulcanchem
CAS No.: 5681-36-7
VCID: VC20805798
InChI: InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)
SMILES: CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCC
Molecular Formula: C37H74NO8P
Molecular Weight: 692 g/mol

1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine

CAS No.: 5681-36-7

Cat. No.: VC20805798

Molecular Formula: C37H74NO8P

Molecular Weight: 692 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine - 5681-36-7

Specification

CAS No. 5681-36-7
Molecular Formula C37H74NO8P
Molecular Weight 692 g/mol
IUPAC Name 2-azaniumylethyl 2,3-di(hexadecanoyloxy)propyl phosphate
Standard InChI InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)
Standard InChI Key SLKDGVPOSSLUAI-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Configuration

1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine features a glycerol backbone with two hexadecanoic (palmitic) acid chains esterified at positions C-1 and C-2, while position C-3 carries a phosphoethanolamine group. The racemic nature of this compound indicates it exists as a mixture of stereoisomers, rather than having the specific stereochemistry found in the naturally occurring sn-glycero-3-phosphoethanolamine variant . The full chemical structure includes two long hydrophobic fatty acid chains (each containing 16 carbon atoms) that form the lipophilic portion of the molecule, while the phosphoethanolamine group constitutes the hydrophilic head group, creating the amphipathic nature characteristic of phospholipids .

The systematic IUPAC name for this compound is [3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate, which precisely describes its chemical structure . The compound's InChI representation (InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)) and SMILES notation (CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCC) provide standardized representations of its structure suitable for computational chemistry and database applications .

Comparison with Related Compounds

The racemic form (1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine) differs from the stereochemically defined 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (PE(16:0/16:0)) in terms of stereochemistry at the C-2 position of the glycerol backbone . While the racemic form contains a mixture of R and S configurations at this position, the sn-glycero form specifically possesses the R configuration, as indicated by its more specific IUPAC name: [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate . This distinction is crucial for biological systems, where stereochemistry often determines functionality and metabolic processing capabilities.

Physical and Chemical Properties

Key Physical Parameters

The physical and chemical properties of 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine are essential for understanding its behavior in different environments and applications. Table 1 summarizes the key physical parameters of this compound based on available data.

Table 1: Physical and Chemical Properties of 1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine

PropertyValueNature of Data
Molecular Weight692.0 g/molComputed
Physical StateSolidExperimental
Melting Point>184°C (with decomposition)Experimental
Boiling Point723.6±70.0 °CPredicted
Density1.010±0.06 g/cm³Predicted
Recommended Storage Temperature-20°CExperimental

The compound exists as a solid at room temperature and requires cold storage (-20°C) to maintain stability . Its high melting point (>184°C) with decomposition indicates strong intermolecular forces, typical of phospholipids with extensive hydrogen bonding potential in the head group region . The predicted boiling point (723.6±70.0°C) is quite high, consistent with the compound's substantial molecular weight and the strong intermolecular interactions expected from its amphipathic structure .

Chemical Reactivity and Stability

As a phospholipid, 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine exhibits chemical reactivity patterns typical of its functional groups. The ester linkages connecting the fatty acid chains to the glycerol backbone are susceptible to hydrolysis under acidic or basic conditions, as well as enzymatic cleavage by lipases and phospholipases . The phosphate group can participate in various interactions, including hydrogen bonding and coordination with metal ions, influencing the compound's behavior in biological systems and experimental settings .

The recommendation for storage at -20°C suggests potential degradation concerns at higher temperatures, likely involving oxidation of the unsaturated bonds or hydrolysis of the ester linkages . These stability considerations are important for laboratory handling and experimental design involving this compound.

Nomenclature and Identification

Naming Conventions and Synonyms

1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine is known by several synonyms and alternative names in scientific literature and commercial contexts. These various designations reflect different naming conventions and historical contexts in which the compound has been studied and utilized.

Table 2: Names and Identifiers for 1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine

Type of IdentifierValue
Primary Name1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine
Common Synonyms1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine
Dipalmitoyl cephalin
Palmitin, 1,2-di-, 2-aminoethyl hydrogen phosphate, DL-
Registry NumbersCAS: 5681-36-7
PubChem CID: 65109
Systematic IUPAC Name[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
Alternative Chemical Names2-([(2-Aminoethoxy)(hydroxy)phosphoryl]oxy)-1-[(palmitoyloxy)methyl]ethyl palmitate
Hexadecanoic acid, 1-[[[hydroxy(2-aminoethoxy)phosphinyl]oxy]methyl]-1,2-ethanediyl ester

The term "cephalin" in some of the synonyms refers to the historical designation for phosphatidylethanolamine lipids, highlighting this compound's classification within the broader family of glycerophospholipids . The "DL" prefix in some names explicitly indicates the racemic nature of the compound, containing both enantiomers rather than being stereochemically pure .

Chemical Classification and Identifiers

1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine belongs to several hierarchical classification schemes that help organize its relationship to other chemical compounds. Within the lipid classification system, it is categorized as:

  • Lipid → Glycerophospholipid → Glycerophosphoethanolamine → Diacylglycerophosphoethanolamine

This classification reflects its core chemical structure and functional components. In database systems, the compound is uniquely identified through several standardized identifiers:

  • PubChem Compound ID (CID): 65109

  • CAS Registry Number: 5681-36-7

Laboratory Considerations

Analytical Characterization Methods

Several analytical methods are suitable for characterizing and quantifying 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine:

  • Mass Spectrometry: Mass spectrometric analysis provides molecular weight confirmation and structural information. Collision Cross Section data (260.5 Ų [M-H]⁻ and 262.5 Ų [M-H]⁻) have been reported, which are valuable parameters for ion mobility mass spectrometry applications .

  • Chromatography: High-performance liquid chromatography (HPLC), particularly using normal-phase or hydrophilic interaction liquid chromatography (HILIC), is suitable for separating and quantifying this phospholipid from complex mixtures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR can provide detailed structural information, including confirmation of the phosphoethanolamine head group and acyl chain composition.

  • Infrared Spectroscopy: Characteristic absorption bands for ester bonds, phosphate groups, and amine functionality can help identify the compound and assess its purity.

These analytical approaches, often used in combination, enable comprehensive characterization of the compound for research and quality control purposes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator